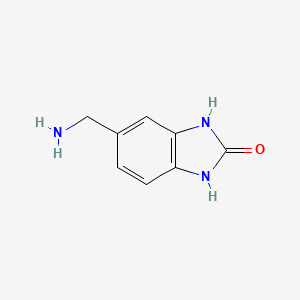

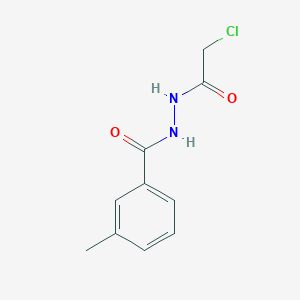

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural framework, which is common in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole was achieved using salicylaldehyde through a series of reactions including hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction . Similarly, substituted benzimidazoles can be synthesized by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined, and its structural properties were analyzed using DFT calculations, NBO analysis, and frontier molecular orbitals . The molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied using NMR, IR, and UV/Vis spectroscopy, with the crystal structure of one derivative confirmed by X-ray diffraction .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a piperazine moiety, which is crucial for the antihistaminic activity . The reactivity of benzimidazole derivatives can also be modified by introducing different substituents, as seen in the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which exhibit strong analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group in 1-aminoalkyl-2-benzyl-nitro-benzimidazoles significantly enhances their analgesic activity . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are characterized by high fluorescence quantum yield and large Stokes shift, which can be useful in various applications . Additionally, the solubility, stability, and hydrogen bonding potential of these compounds can be studied to understand their biochemical properties, as demonstrated by the 3D supramolecular structure analysis of 2-(γ-aminopropyl)benzimidazole dichloride dihydrate .

Scientific Research Applications

Fluorescent Properties

- Synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a derivative of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, has shown promising results in fluorescence studies. It exhibits high fluorescence quantum yield and a large Stokes shift (Gu An-zhong, 2010).

Antioxidant and Antibacterial Activity

- Certain benzimidazole derivatives, including those related to 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, have demonstrated significant antioxidant and antibacterial activities. These findings indicate potential applications in pharmaceuticals and therapeutic treatments (A. Mavrova et al., 2015).

Synthesis of Pyrrolines

- A study on the reaction of 2-(aminomethyl)benzimidazole with chalcones led to the formation of aryl-substituted pyrrolines. This could open new avenues in the synthesis of complex organic compounds (V. A. Borovskoy et al., 2009).

Photo-Physical Characteristics

- Research on 2-substituted benzimidazole derivatives, which are structurally related to 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, has shown unique photo-physical properties. These compounds exhibit characteristics like excited state intra-molecular proton transfer pathway and dual emission properties (Vikas Padalkar et al., 2011).

Energetic Material Properties

- Novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives exhibit high thermal stability and potential as new thermostable energetic materials. Their energetic characteristics are found to surpass those of conventional materials like TNT and tetryl (J. Šarlauskas et al., 2022).

Corrosion Inhibition

- Benzimidazole derivatives, including 2-aminomethyl benzimidazole, are effective as corrosion inhibitors for mild steel in acidic media. Their efficacy is linked to their ability to form insoluble complexes with ferrous species (Yongming Tang et al., 2013).

properties

IUPAC Name |

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXIDSJGHTXVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360774 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- | |

CAS RN |

797809-19-9 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)